molecular formula C13H18ClN B13957861 1-Benzyl-4-chloro-3-methylpiperidine

1-Benzyl-4-chloro-3-methylpiperidine

Cat. No.: B13957861
M. Wt: 223.74 g/mol
InChI Key: SRIBOHYZIYBLBL-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-3-methylpiperidine is a piperidine derivative characterized by a benzyl group at position 1, a chlorine atom at position 4, and a methyl group at position 3.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-benzyl-4-chloro-3-methylpiperidine

InChI

InChI=1S/C13H18ClN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3

InChI Key

SRIBOHYZIYBLBL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1Cl)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-chloro-3-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzyl chloride.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a piperidine derivative with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity 1-Benzyl-4-chloro-3-methylpiperidine.

Chemical Reactions Analysis

1-Benzyl-4-chloro-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions with reagents like sodium azide or sodium methoxide can introduce different functional groups into the molecule.

    Major Products: The major products formed from these reactions include substituted piperidines, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-chloro-3-methylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloro-3-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to changes in cellular function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine Derivatives

Compound Name Position 1 Position 3 Position 4 Notable Features Reference
1-Benzyl-4-chloro-3-methylpiperidine Benzyl Methyl Chloro Compact substituents; moderate polarity N/A
1-Benzyl-3-carbomethoxy-4-piperidone Benzyl Carbomethoxy (ester) Ketone Increased steric bulk; hydrolyzable
1-Benzyl-3-(chloromethyl)piperidine Benzyl Chloromethyl H Electrophilic chloromethyl group
Benzyl 4-aminopiperidine-1-carboxylate Benzyloxycarbonyl H Amino Polar amino group; potential toxicity
1-Benzyl-3-ethoxycarbonyl-4-piperidone Benzyl Ethoxycarbonyl (ester) Ketone High molecular weight; lipophilic

Key Observations:

  • Substituent Reactivity : The methyl group at position 3 in the target compound likely enhances metabolic stability compared to esters (e.g., carbomethoxy or ethoxycarbonyl groups), which are prone to hydrolysis .
  • Electronic Effects : The chloro group at position 4 may increase electrophilicity, similar to 1-benzyl-3-(chloromethyl)piperidine , but the methyl group at position 3 could mitigate steric hindrance.
  • Biological Activity: Compounds like 1-benzyl-4-[(6-benzyloxy-1-indanone)methyl]piperidine show acetylcholinesterase inhibition due to extended aromatic systems , whereas simpler derivatives (e.g., 1-benzyl-4-chloropiperidine) may lack such activity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
1-Benzyl-4-chloro-3-methylpiperidine* ~250 (estimated) Not reported Likely soluble in organic solvents N/A
1-Benzyl-3-ethoxycarbonyl-4-piperidone 315.79 ~170 (decomposes) Soluble in polar solvents
Benzyl 4-aminopiperidine-1-carboxylate 246.29 Not reported Water-insoluble; organic-soluble
1-Benzyl-3-(chloromethyl)piperidine ~215 (estimated) Not reported Chloroform, methanol

Key Observations:

  • Molecular Weight : Esters (e.g., ethoxycarbonyl derivatives) have higher molecular weights (~315 g/mol) compared to the target compound (~250 g/mol) due to bulky substituents .
  • Solubility: The methyl and chloro groups in the target compound likely improve solubility in organic solvents (e.g., dichloromethane or methanol) compared to polar amino derivatives .

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